molecular formula C9H4F5NO3 B7975220 Methyl 2-oxo-2-((perfluorophenyl)amino)acetate

Methyl 2-oxo-2-((perfluorophenyl)amino)acetate

Cat. No.: B7975220
M. Wt: 269.12 g/mol
InChI Key: ADPCSNJNJZNLJY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-((perfluorophenyl)amino)acetate is an organic compound that features a perfluorinated aromatic ring attached to an amino group, which is further connected to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-((perfluorophenyl)amino)acetate typically involves the reaction of perfluoroaniline with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of perfluoroaniline with ethyl oxalyl chloride: This step forms an intermediate compound, which is then subjected to esterification.

    Esterification with methanol: The intermediate is reacted with methanol in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-((perfluorophenyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The perfluorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted perfluorophenyl derivatives.

Scientific Research Applications

Methyl 2-oxo-2-((perfluorophenyl)amino)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It is employed in studies investigating the interaction of perfluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-((perfluorophenyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorinated aromatic ring can enhance the compound’s binding affinity and specificity, while the oxoacetate moiety can participate in various chemical reactions within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-((trifluoromethyl)amino)acetate: Similar structure but with a trifluoromethyl group instead of a perfluorophenyl group.

    Ethyl 2-oxo-2-((perfluorophenyl)amino)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-oxo-2-((perfluorobutyl)amino)acetate: Similar structure but with a perfluorobutyl group instead of a perfluorophenyl group.

Uniqueness

Methyl 2-oxo-2-((perfluorophenyl)amino)acetate is unique due to its perfluorinated aromatic ring, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These properties make it particularly valuable in applications requiring high-performance materials or specific biological interactions.

Properties

IUPAC Name

methyl 2-oxo-2-(2,3,4,5,6-pentafluoroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO3/c1-18-9(17)8(16)15-7-5(13)3(11)2(10)4(12)6(7)14/h1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPCSNJNJZNLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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